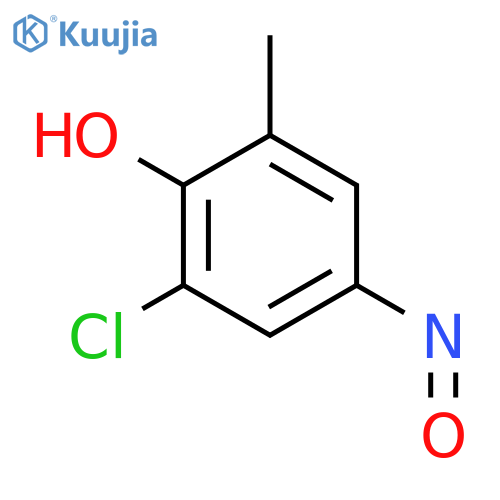Cas no 73791-20-5 (6-Chloro-4-nitroso-O-cresol)

6-Chloro-4-nitroso-O-cresol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-methyl-4-nitrosophenol
- 3-Chlor-5-nitroso-2-oxy-toluol
- 6-chloro-4-nitroso-O-cresol
- o-CRESOL, 6-CHLORO-4-NITROSO-
- 3-Chlor-5-nitroso-2-oxy-1-methyl-benzol
- 2-chloro-6-methyl-4-nitroso-phenol
- 2-Chlor-6-methyl-4-nitroso-phenol
- BRN 3089875
- AC1L1D0K
- 6-Chlor-4-nitroso-o-kresol
- 6-Chloro-4-nitroso-o-cresol (Contains approx. water)
- AC1Q2GXE
- AC1Q2GXD
- 2-Chlor-6-methyl-p-nitroso-phenol
- CTK9A3188
- NSC677510
- 6-Chloro-4-nitroso-2-methylphenol
- (4Z)-2-chloro-4-(hydroxyimino)-6-methyl-2,5-cyclohexadien-1-one
- NSC-677510
- DTXSID90224197
- 6-Chloro-4-nitroso-o-cresol (Contains approx. 50% water)
- 861366-88-3
- SCHEMBL11213752
- 3-07-00-03392 (Beilstein Handbook Reference)
- 73791-20-5
- DB-214918
- AKOS024332919
- 6-Chloro-4-nitroso-O-cresol
-
- インチ: InChI=1S/C7H6ClNO2/c1-4-2-5(9-11)3-6(8)7(4)10/h2-3,10H,1H3
- InChIKey: PTUGLBVXDWBNSD-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1O)Cl)N=O
計算された属性
- 精确分子量: 171.0087061g/mol
- 同位素质量: 171.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- XLogP3: 1.9
6-Chloro-4-nitroso-O-cresol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C384735-2.5g |
6-Chloro-4-nitroso-O-cresol |
73791-20-5 | 2.5g |
$ 340.00 | 2022-06-06 | ||
| TRC | C384735-500mg |
6-Chloro-4-nitroso-O-cresol |
73791-20-5 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384735-250mg |
6-Chloro-4-nitroso-O-cresol |
73791-20-5 | 250mg |
$ 70.00 | 2022-06-06 |
6-Chloro-4-nitroso-O-cresol 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
6-Chloro-4-nitroso-O-cresolに関する追加情報
6-Chloro-4-nitroso-O-cresol: A Comprehensive Overview
6-Chloro-4-nitroso-O-cresol, identified by the CAS number 73791-20-5, is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as O-cresol derivative with chloro and nitroso substituents, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its structure, reactivity, and applications.
The molecular structure of 6-Chloro-4-nitroso-O-cresol consists of a phenolic ring substituted with a chlorine atom at the 6-position and a nitroso group at the 4-position. This substitution pattern imparts distinctive electronic and steric effects, which influence its chemical behavior. The presence of the nitroso group introduces strong electron-withdrawing characteristics, while the chlorine atom contributes to both electron-withdrawing and inductive effects. These features make the compound highly reactive under certain conditions, enabling it to participate in a variety of chemical transformations.
Recent studies have explored the synthesis of 6-Chloro-4-nitroso-O-cresol through various routes, including nucleophilic aromatic substitution and radical-mediated reactions. Researchers have demonstrated that the choice of solvent, reaction temperature, and catalyst significantly impacts the yield and purity of the product. For instance, a study published in 2023 highlighted the use of microwave-assisted synthesis to achieve higher yields in shorter reaction times compared to conventional methods. This approach not only enhances efficiency but also reduces environmental impact by minimizing energy consumption.
The applications of 6-Chloro-4-nitroso-O-cresol are diverse and expanding with ongoing research. In the pharmaceutical industry, this compound has been investigated as a potential precursor for bioactive molecules with anti-inflammatory and antimicrobial properties. A 2023 study reported that derivatives of this compound exhibited promising activity against bacterial pathogens, suggesting its potential use in developing novel antibiotics. Additionally, its ability to act as an intermediate in the synthesis of more complex organic molecules makes it valuable in combinatorial chemistry.
In the field of agrochemistry, 6-Chloro-4-nitroso-O-cresol has been explored for its role in plant growth regulation. Research indicates that certain derivatives can influence plant hormone signaling pathways, potentially leading to improved crop yields. Furthermore, its application as a herbicide or fungicide is under investigation due to its ability to disrupt key biochemical pathways in pests and pathogens.
The environmental impact of 6-Chloro-4-nitroso-O-cresol has also been a focus of recent studies. While it exhibits high reactivity under certain conditions, its persistence in natural environments is relatively low due to rapid degradation under UV light and microbial action. However, efforts are ongoing to develop eco-friendly synthesis routes and application methods to minimize any adverse effects on ecosystems.
In conclusion, 6-Chloro-4-nitroso-O-cresol, with its unique chemical properties and versatile applications, continues to be a subject of intense research across multiple disciplines. As advancements in synthetic chemistry and materials science unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
73791-20-5 (6-Chloro-4-nitroso-O-cresol) Related Products
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 2139839-10-2(tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)
- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)
- 1236302-59-2(4-(nitromethyl)oxane)
- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)
- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)
- 2137943-26-9(Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 91724-73-1(Isovaline, 4-methoxy-(7CI))




